2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone
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Overview
Description
2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone typically involves multiple steps:
Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol.
Chlorination: The thieno[2,3-d]pyrimidine-2,4-diol is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine.
Substitution Reaction: The final step involves the reaction of 2,4-dichlorothieno[2,3-d]pyrimidine with piperazine in the presence of N,N-dimethylformamide and a base at 80°C to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the thieno[2,3-d]pyrimidine core.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-thieno[2,3-d]pyrimidin-4-amine: Shares the thieno[2,3-d]pyrimidine core but lacks the piperazine and ethanone groups.
Thieno[2,3-d]pyrimidine-2,4-diol: Precursor in the synthesis of the target compound.
Uniqueness
2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c13-7-10(18)16-2-4-17(5-3-16)11-9-1-6-19-12(9)15-8-14-11/h1,6,8H,2-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENZJNNRBQJAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CSC3=NC=N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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